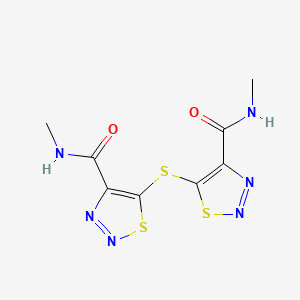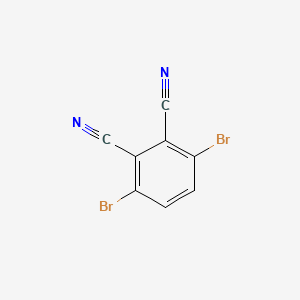
3,6-Dibromophthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dibromophthalonitrile is an organic compound with the molecular formula C8H2Br2N2. It is a derivative of phthalonitrile, where two bromine atoms are substituted at the 3 and 6 positions of the benzene ring.
Vorbereitungsmethoden
3,6-Dibromophthalonitrile can be synthesized through several methods. One common synthetic route involves the bromination of 3,6-dihydroxyphthalonitrile using triphenylphosphine dibromide as the bromation reagent . Another method involves the oxidative bromination of 4,5-diaminophthalonitrile using in situ generated hypobromic acid . These methods typically yield the target compound under mild conditions, with varying degrees of efficiency.
Analyse Chemischer Reaktionen
3,6-Dibromophthalonitrile undergoes several types of chemical reactions, including substitution and coupling reactions. For example, it can react with nucleophiles to form substituted derivatives. Common reagents used in these reactions include triphenylphosphine dibromide and hypobromic acid . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted phthalonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Dibromophthalonitrile has several scientific research applications. It is used in the synthesis of phthalocyanines, which are important materials in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells . Additionally, it is used in the preparation of compounds with high dipole moments, which are valuable in nonlinear optics and ferroelectrics . The compound’s unique properties make it a valuable building block in the development of advanced materials for various technological applications.
Wirkmechanismus
The mechanism by which 3,6-Dibromophthalonitrile exerts its effects is primarily through its ability to participate in various chemical reactions, leading to the formation of complex organic molecules. The bromine atoms in the compound make it highly reactive, allowing it to undergo substitution and coupling reactions with ease. These reactions often involve the formation of new carbon-bromine or carbon-nitrogen bonds, which are crucial in the synthesis of advanced materials .
Vergleich Mit ähnlichen Verbindungen
3,6-Dibromophthalonitrile can be compared to other similar compounds, such as 4,5-diamino-3,6-dibromophthalonitrile and 3,6-dihydroxyphthalonitrile . While these compounds share a similar core structure, the presence of different substituents (e.g., amino or hydroxy groups) can significantly alter their chemical properties and reactivity. This compound is unique due to its high reactivity and versatility in forming various substituted derivatives, making it a valuable compound in synthetic chemistry and materials science .
Eigenschaften
Molekularformel |
C8H2Br2N2 |
|---|---|
Molekulargewicht |
285.92 g/mol |
IUPAC-Name |
3,6-dibromobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8H2Br2N2/c9-7-1-2-8(10)6(4-12)5(7)3-11/h1-2H |
InChI-Schlüssel |
BPQOZZWMISNVKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Br)C#N)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12502548.png)
![N~2~-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12502550.png)
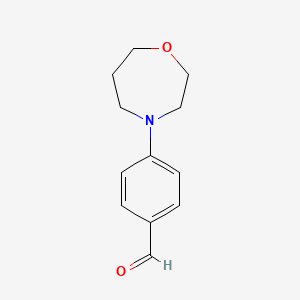
![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12502554.png)
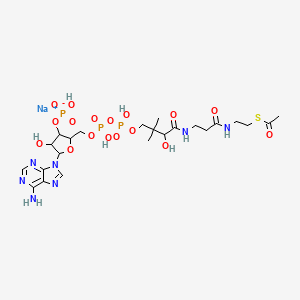
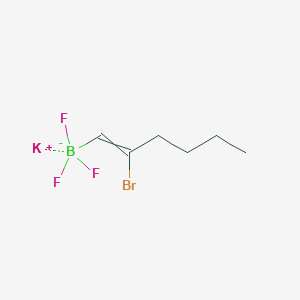
![3-Bromo-5-phenylbenzo[b]thiophene](/img/structure/B12502570.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-ethylphenyl)benzamide](/img/structure/B12502572.png)
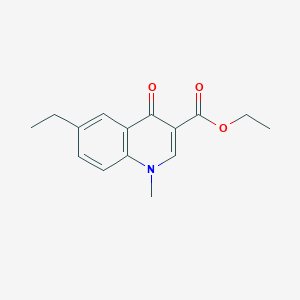
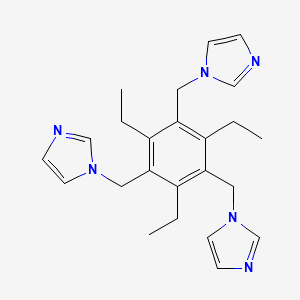
![Ethyl 4-[[3-(2-chlorophenyl)-1-oxo-2-phenyl-2-propen-1-yl]amino]benzoate](/img/structure/B12502599.png)
![3-[4-(carbamoylamino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12502601.png)
![2-Methyl-3-(1-{[4-methyl-7-(morpholin-4-yl)pyrido[3,4-d]pyridazin-1-yl]amino}ethyl)benzonitrile](/img/structure/B12502616.png)
